molecular formula C22H22N2O3S B3017590 N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 392322-94-0

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B3017590
M. Wt: 394.49
InChI Key: QYKOWXCUMGDRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide" is a benzamide derivative, a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of disorders related to dopamine receptor activity, such as schizophrenia and Parkinson's disease . These compounds are characterized by a benzamide moiety and are modified with various substituents to enhance their activity and selectivity.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the introduction of various functional groups to the benzamide core. For example, the synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides involves replacing the sulfamoyl group in sulpiride with a sulfonamido group to test for dopamine receptor blockade . Another example is the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were synthesized to evaluate their anti-inflammatory and anti-cancer properties . These synthetic approaches are crucial for creating compounds with the desired biological activity and pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the crystal structure of a novel benzamide was determined to crystallize in a triclinic system, and its molecular geometry was confirmed using density functional theory (DFT) calculations . Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a benzothiadiazine derivative, was characterized to understand its intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed through various spectroscopic and computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . Additionally, the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to predict the charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their vibrational frequencies, hyperpolarizability, and thermodynamic properties, are often calculated using DFT . These properties are essential for understanding the stability and reactivity of the compounds. For instance, the first-order hyperpolarizability and related properties of the molecule can indicate its potential as a nonlinear optical material . The thermodynamic properties can provide insights into the stability of the compound under different temperatures .

Scientific Research Applications

Novel Zinc Ion-Selective Membrane Electrode

  • Application: Used as a novel electroactive material for the preparation of PVC-based Zn2+-selective electrode. This electrode exhibited a working concentration range of 10−5–10−1 M, with a Nernstian slope of 29.3 mV per decade and a fast response time of 20 s. It exhibits very good selectivity over alkali, alkaline earth, and transition metal ions, useful for determining zinc(II) contents in rock materials and as an indicator in potentiometric titration of Zn2+ against EDTA (Saleh & Gaber, 2001).

Carbonic Anhydrase Inhibitors

  • Application: Aromatic sulfonamide inhibitors of carbonic anhydrases (CA) I, II, IV, and XII were studied. Compounds exhibited nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential for therapeutic applications targeting different CA isoenzymes (Supuran et al., 2013).

Synthesis of Novel Acridine and Bis Acridine Sulfonamides

  • Application: Investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA I, II, and VII. These compounds were found to inhibit hCA I in the micromolar range and hCA II and VII with higher affinity, indicating potential for therapeutic use in diseases where CA activity is implicated (Ulus et al., 2013).

Anticancer Evaluation

  • Application: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against four cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Insecticide Activity

  • Application: Flubendiamide, a novel class of insecticide with a unique chemical structure, showed extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains. Its unique mode of action and safety for non-target organisms suggest its suitability for integrated pest management programs (Tohnishi et al., 2005).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes the compound’s toxicity, flammability, and reactivity. Appropriate safety measures and disposal methods are also usually detailed.


Future Directions

This involves speculating on potential future applications or areas of study for the compound. It could include potential uses in industry or medicine, or ways in which the compound could be modified to enhance its properties or reactivity.


I hope this general guide is helpful. For a more specific analysis, I would need more detailed information on the compound . Please note that this is a general guide and the specifics can vary depending on the compound and the context. Always refer to reliable sources or consult with a professional when dealing with chemical compounds. Safety should always be the top priority.


properties

IUPAC Name

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-17-9-7-8-12-21(17)23-22(25)18-13-15-20(16-14-18)28(26,27)24(2)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKOWXCUMGDRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.